Welcome to the BenchChem Online Store!
molecular formula C12H8FNO2 B8596792 2-Fluoro-4-(pyridin-2-yl)benzoic acid

2-Fluoro-4-(pyridin-2-yl)benzoic acid

Cat. No. B8596792
M. Wt: 217.20 g/mol
InChI Key: MOWSPJZCZURNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088760B2

Procedure details

A solution of methyl 2-fluoro-4-(pyridin-2-yl)benzoate (2.50 g, 11.0 mmol) in a mixture of THF (12 mL) and water was treated with lithium hydroxide monohydrate (0.9 g, 4 mmol) in water (12 mL). Methanol (8 mL) was added until a transparent solution formed. This solution was heated at 60° C. overnight, and the organic solvents were removed under vacuum. The residual aqueous solution was acidified with 2 N HCl to pH=2. Solvents were evaporated under reduced pressure to give 2-fluoro-4-(pyridin-2-yl)benzoic acid as a white solid. LC-MS (ESI) m/z: 218 (M+1)+.
Name
methyl 2-fluoro-4-(pyridin-2-yl)benzoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].O.[OH-].[Li+].CO>C1COCC1.O>[F:1][C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|

Inputs

Step One
Name
methyl 2-fluoro-4-(pyridin-2-yl)benzoate
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)C1=NC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.9 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the organic solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.